Zinc trifluoroacetate hydrate
Description
Conceptual Foundations and Research Significance
Zinc trifluoroacetate (B77799) hydrate (B1144303), represented by the chemical formula Zn(CF3COO)2 · xH2O, is a white, crystalline solid compound. smolecule.comchembk.com It is recognized as an important organo-metallic compound for uses that require non-aqueous solubility. americanelements.com The compound's significance in the research landscape stems from its utility as a catalyst in organic synthesis, a precursor in materials science, and a valuable biochemical reagent in fields like proteomics. smolecule.comguidechem.comfishersci.sefishersci.ca The synthesis of zinc trifluoroacetate hydrate is typically achieved through the reaction of a zinc source, such as zinc oxide or zinc carbonate, with trifluoroacetic acid. smolecule.comchembk.com
Distinctive Characteristics Arising from the Trifluoroacetate Anion and Zinc Cation
The notable properties of this compound are a direct result of the interplay between its constituent ions. The trifluoroacetate anion (CF3COO⁻) possesses strong electron-withdrawing characteristics due to the high electronegativity of its three fluorine atoms. smolecule.com This feature significantly enhances the Lewis acidity of the zinc cation (Zn²⁺). A Lewis acid is a chemical species that can accept an electron pair, and this enhanced acidity is central to the compound's high catalytic activity. smolecule.com
This strong interaction typically leads to a tetrahedral coordination geometry where the zinc ion is surrounded by trifluoroacetate ligands. smolecule.com The unique combination of the highly electron-withdrawing anion and the zinc cation distinguishes it from other metal salts, boosting its catalytic capabilities and making it a subject of considerable research interest.
Overview of Primary Research Domains
Research involving this compound is predominantly concentrated in three key areas:
Catalysis in Organic Synthesis: The compound serves as an efficient and versatile Lewis acid catalyst for a variety of organic transformations. Research has shown that replacing acetate (B1210297) ligands with trifluoroacetate ones can dramatically improve catalytic activity. researchgate.netjst.go.jp
Materials Science: It is utilized as a crucial precursor for creating advanced materials. This includes its role in the synthesis of metal-organic frameworks (MOFs) and as a component in electrolytes for energy storage devices. americanelements.comresearchgate.netresearcher.life
Biochemical Research: The compound is noted for its utility in proteomics research, where it may be used to stabilize specific protein conformations. smolecule.comguidechem.comfishersci.se
Properties and Research Applications of this compound
The following tables provide key data and summarize the principal research findings related to this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C4H2F6O5Zn or Zn(CF3COO)2 · xH2O |
| Molecular Weight | 291.42 g/mol (anhydrous basis) |
| Appearance | White crystalline powder, chunks, or solid |
| CAS Number | 207801-31-8 |
| Key Characteristic | Hygroscopic (tends to absorb moisture from the air) |
| Solubility | Soluble in water and organic solvents. chembk.comfishersci.se |
Note: The molecular formula and weight can vary based on the degree of hydration. chembk.comamericanelements.comguidechem.comfishersci.se
Table 2: Detailed Research Findings in Primary Domains
| Research Domain | Detailed Findings and Applications |
| Catalysis | Transesterification: It effectively catalyzes the conversion of one ester to another, including for various methyl esters. smolecule.comresearchgate.netOxazoline (B21484) Formation: It promotes the direct synthesis of oxazolines, which are important heterocyclic compounds, from starting materials like esters and carboxylic acids. smolecule.comresearchgate.netAcetylation and Deacylation: The compound has been shown to catalyze the acetylation of alcohols and the deacylation of esters. smolecule.com |
| Materials Science | Metal-Organic Frameworks (MOFs): It is a key precursor for synthesizing tetranuclear zinc clusters, such as Zn4(OCOCF3)6O. researchgate.netjst.go.jp These clusters act as fundamental building units for constructing porous, extended MOFs like the archetypal MOF-5. researchgate.netZinc-Ion Batteries: In a novel approach for rechargeable batteries, this compound is used in an organic electrolyte. The trifluoroacetate anions show a strong affinity for zinc ions, helping to form a protective layer that prevents dendrite growth and other side reactions, thereby improving battery cycling stability. researcher.life |
| Biochemical Research | Proteomics: The compound is frequently cited as a useful biochemical for proteomics research. guidechem.comfishersci.sefishersci.cathermofisher.comthermofisher.com Its ability to interact with and potentially stabilize protein structures makes it a valuable reagent in this field. smolecule.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;2,2,2-trifluoroacetate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2HF3O2.H2O.Zn/c2*3-2(4,5)1(6)7;;/h2*(H,6,7);1H2;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNLDTPRUICHRY-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6O5Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724996 | |
| Record name | Zinc trifluoroacetate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207801-31-8 | |
| Record name | Zinc trifluoroacetate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc trifluoroacetate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparative Approaches
Conventional Laboratory Synthesis Protocols
The standard laboratory-scale synthesis of zinc trifluoroacetate (B77799) hydrate (B1144303) is primarily achieved through direct acid-base neutralization reactions. These methods are valued for their simplicity and efficiency.
Reaction of Zinc Oxide/Carbonate with Trifluoroacetic Acid
The most common and direct route to zinc trifluoroacetate hydrate involves the reaction of a zinc source, such as zinc oxide (ZnO) or zinc carbonate (ZnCO₃), with trifluoroacetic acid (CF₃COOH). smolecule.comchembk.com This straightforward acid-base reaction yields an aqueous solution of zinc trifluoroacetate, from which the hydrate can be crystallized. chembk.com
The chemical transformations are represented by the following equations:
ZnO + 2 CF₃COOH → Zn(CF₃COO)₂ + H₂O
ZnCO₃ + 2 CF₃COOH → Zn(CF₃COO)₂ + CO₂ + H₂O
A more refined industrial approach involves using a halogenated hydrocarbon, such as dichloromethane, as a solvent. google.com In this process, zinc oxide is suspended in the solvent, and trifluoroacetic acid is added dropwise. google.com This method is advantageous for producing a high-purity, powdery form of zinc trifluoroacetate with low residual moisture, as the product has low solubility in these solvents.
Table 1: Conventional Synthesis Parameters for Zinc Trifluoroacetate
| Parameter | Method 1: Aqueous Reaction | Method 2: Halogenated Solvent |
|---|---|---|
| Zinc Source | Zinc Oxide (ZnO) or Zinc Carbonate (ZnCO₃) | Zinc Oxide (ZnO) |
| Acid | Trifluoroacetic Acid (CF₃COOH) | Trifluoroacetic Acid (CF₃COOH) |
| Solvent | Water (formed in situ) | Dichloromethane, Trichloromethane, etc. |
| Temperature | Gentle heating may be applied smolecule.com | Controlled below 35°C, preferably 20-25°C google.com |
| Reaction Time | Varies with scale | 6-12 hours, optimally 8 hours google.com |
| Key Process | Evaporation of water to induce crystallization | Azeotropic distillation to remove water, followed by suction filtration and drying google.com |
| Product Form | Crystalline hydrate smolecule.com | White, powdery solid google.com |
Controlled Conditions for Hydrate Formation and Crystallization
The formation and crystallization of this compound from the reaction mixture are critical steps that determine the physical form and purity of the final product. Following the initial reaction in an aqueous medium, crystallization is typically induced by the controlled evaporation of water.
Alternatively, upon completion of the reaction, the mixture can be gently heated to promote the dissolution of the salt, and subsequent cooling allows for the formation of well-defined crystals, which are then collected by filtration. smolecule.com In industrial protocols using non-aqueous solvents, crystallization can be induced by refluxing the product solution with toluene (B28343) at approximately 60°C. For processes aiming for a low-moisture product, azeotropic distillation is employed to efficiently remove the water generated during the neutralization reaction. google.com The final product is then isolated through suction filtration and drying. google.com The temperature during crystallization is a key parameter, with a preferred range often cited between 0 and 40°C for crystalline hydrate formation. google.com
Advanced Synthetic Pathways for Derived Structures
Beyond the simple hydrate, zinc trifluoroacetate serves as a precursor for more complex, multinuclear structures, notably tetranuclear zinc clusters. These clusters exhibit unique catalytic properties.
Preparation of Tetranuclear Zinc Clusters (e.g., Zn₄(OCOCF₃)₆O)
The μ₄-oxo-bridged tetranuclear zinc cluster, Zn₄(OCOCF₃)₆O, is a stable and catalytically active species derived from this compound. jst.go.jp Its synthesis can be achieved through distinct thermal methods that facilitate the construction of the cluster's core structure. jst.go.jp
High-Temperature Vacuum Pyrolysis Methods (e.g., 320°C)
The original synthetic route to the trifluoroacetate-bridged tetranuclear zinc cluster involves the high-temperature pyrolysis of this compound. jst.go.jpresearchgate.net In this procedure, the hydrate is heated to 320°C under a high vacuum (e.g., <0.02 mmHg). jst.go.jpresearchgate.net This process results in the sublimation and subsequent deposition of the solidified, pure cluster (Zn₄(OCOCF₃)₆O) on the cooler glass walls of the apparatus. jst.go.jpresearchgate.net The resulting white solid is collected under an inert atmosphere, such as argon, to prevent any contact with moisture. jst.go.jpresearchgate.net This method, while effective and yielding a high-purity product in good yields (around 84%), requires specialized equipment and careful, moisture-free handling. jst.go.jp
Milder Toluene Reflux Conditions for Cluster Formation (e.g., 110°C)
To circumvent the demanding conditions of high-temperature pyrolysis, a more practical and scalable method has been developed. jst.go.jp This approach involves heating this compound under reflux in toluene, which has a boiling point of approximately 110°C. jst.go.jprsc.org These significantly milder conditions are sufficient to promote the formation of the μ₄-oxo-tetranuclear zinc core. jst.go.jp The reaction affords a white solid that is a mixture of the desired tetranuclear zinc cluster, Zn₄(OCOCF₃)₆O, and its trifluoroacetic acid (TFA) adduct, Zn₄(OCOCF₃)₆O·CF₃CO₂H. jst.go.jp This mixture can be easily isolated by simple filtration. jst.go.jp The development of this lower-temperature route has made the synthesis of the zinc cluster more accessible for large-scale preparations without the need for a sublimation process. jst.go.jp
Table 2: Comparative Overview of Synthetic Pathways for Zn₄(OCOCF₃)₆O
| Feature | High-Temperature Vacuum Pyrolysis | Milder Toluene Reflux |
|---|---|---|
| Starting Material | This compound jst.go.jpresearchgate.net | This compound jst.go.jp |
| Temperature | 320°C jst.go.jpresearchgate.net | ~110°C jst.go.jprsc.org |
| Pressure | High vacuum (<0.02 mmHg) jst.go.jpresearchgate.net | Atmospheric pressure |
| Solvent | None (sublimation) | Toluene jst.go.jp |
| Key Process | Pyrolysis and sublimation jst.go.jp | Reflux and precipitation jst.go.jp |
| Product(s) | Pure Zn₄(OCOCF₃)₆O jst.go.jpresearchgate.net | Mixture of Zn₄(OCOCF₃)₆O and Zn₄(OCOCF₃)₆O·CF₃CO₂H jst.go.jp |
| Yield | ~84% jst.go.jpresearchgate.net | Not specified, but noted for efficiency on a kilogram scale jst.go.jp |
| Advantages | High purity of final product jst.go.jp | Milder conditions, scalability, no sublimation required jst.go.jp |
Synthesis of Trifluoroacetic Acid Adducts of Zinc Clusters
The formation of trifluoroacetic acid (TFA) adducts of zinc clusters represents a significant advancement, allowing for synthesis under milder conditions compared to high-temperature pyrolysis. A key example is the synthesis of a trifluoroacetate-bridged μ4-oxo-tetranuclear zinc cluster adduct, Zn₄(OCOCF₃)₆O·CF₃CO₂H. rsc.orgrsc.orgresearchgate.net This method avoids the high temperatures required for pyrolytic synthesis, making the cluster more accessible for organic chemists. rsc.org
The synthesis is practically achieved by refluxing this compound in toluene at approximately 110 °C. rsc.orgrsc.org During the process, an azeotropic mixture of toluene, water, and trifluoroacetic acid forms, leading to the precipitation of the white, solid TFA adduct. rsc.org This approach has been successfully implemented on a greater-than-kilogram scale, highlighting its practicality and scalability. rsc.org The resulting TFA adduct has demonstrated catalytic activity and functional group tolerance nearly identical to the original zinc cluster prepared via pyrolysis, making it a valuable alternative for applications in catalysis, such as transesterification and oxazoline (B21484) formation. rsc.orgrsc.org
| Parameter | Description | Reference |
|---|---|---|
| Starting Material | This compound (Zn(OCOCF₃)₂·xH₂O) | rsc.org |
| Solvent | Toluene | rsc.org |
| Reaction Temperature | ~110 °C (Reflux) | rsc.orgrsc.org |
| Key Observation | Formation of a white precipitate and an azeotropic mixture of toluene, water, and TFA. | rsc.org |
| Product | Zn₄(OCOCF₃)₆O·CF₃CO₂H | rsc.orgrsc.orgresearchgate.net |
| Scale | Demonstrated on a >1 kg scale. | rsc.org |
Pyrolysis of Corresponding Zinc Carboxylates for Analogous Clusters
Pyrolysis of zinc carboxylates is a common method for producing analogous oxo-zinc clusters. The archetypal μ-oxo-tetranuclear zinc cluster, Zn₄(OCOCF₃)₆O, is traditionally synthesized through the high-temperature pyrolysis of this compound. rsc.orgresearchgate.net This process involves heating the hydrate under high vacuum, which causes it to decompose and subsequently solidify on the cooler parts of the glass apparatus. rsc.orgresearchgate.net
This synthetic route can be performed on a gram scale and yields highly pure zinc clusters. rsc.orgjst.go.jp For instance, heating this compound at 320-360 °C under a high vacuum (<0.02 mmHg) produces the desired Zn₄(OCOCF₃)₆O cluster in high yield. rsc.orgresearchgate.net The resulting white solid must be collected under an inert atmosphere to prevent contact with moisture. rsc.orgresearchgate.net This pyrolytic method has also been applied to synthesize a series of tetranuclear zinc clusters with different perfluorinated carboxylate ligands, such as Zn₄(OCOR)₆O where R = CF₂CF₃ and CF₂CF₂CF₃, with good yields. jst.go.jp
| Precursor | Temperature | Pressure | Product | Yield | Reference |
|---|---|---|---|---|---|
| Zn(OCOCF₃)₂·xH₂O | 360 °C | <0.02 mmHg | Zn₄(OCOCF₃)₆O | 84% | rsc.org |
| Zn(OCOCF₃)₂·xH₂O | 320 °C | <0.02 mmHg | Zn₄(OCOCF₃)₆O | 84% | researchgate.net |
| Corresponding Zinc Carboxylates | Not specified | <0.02 mmHg (distillation) | Zn₄(OCOR)₆O (R=CF₂CF₃, CF₂CF₂CF₃, etc.) | 70-84% | jst.go.jp |
Industrial and Scalable Synthesis Considerations
The industrial production of this compound is primarily based on straightforward and efficient methods. A common laboratory and industrial method involves the direct reaction of a zinc source, such as zinc oxide (ZnO) or zinc carbonate (ZnCO₃), with trifluoroacetic acid.
A more refined industrial process designed to produce high-purity zinc trifluoroacetate with low moisture content utilizes azeotropic dehydration. This method involves reacting zinc oxide with trifluoroacetic acid in a halogenated hydrocarbon solvent like dichloromethane. The reaction is typically maintained at a temperature below 35 °C for 6 to 12 hours. Following the reaction, water is removed by azeotropic distillation. This process is noted for being cost-effective and environmentally friendly, yielding a product with purity up to 90%.
For the synthesis of related zinc clusters, scalability is a key consideration. The synthesis of the TFA adduct of the tetranuclear zinc cluster, Zn₄(OCOCF₃)₆O·CF₃CO₂H, has been successfully scaled to the kilogram level, demonstrating its industrial viability. rsc.org This contrasts with the high-vacuum pyrolysis methods, which, while effective, are generally more suited to gram-scale production. rsc.orgjst.go.jp General challenges in the industrial-scale use of such compounds, which are often produced as powders, include potential pressure drops in pipelines and handling issues. nih.gov
| Method | Reactants | Solvent | Key Conditions | Advantages | Reference |
|---|---|---|---|---|---|
| Direct Reaction | ZnO or ZnCO₃, CF₃COOH | Typically aqueous | Evaporation for crystallization. | Simplicity and efficiency. | |
| Azeotropic Dehydration | ZnO, CF₃COOH | Halogenated hydrocarbon (e.g., dichloromethane) | Temperature <35 °C; 6-12h reaction; azeotropic distillation at 30-40 °C. | High purity (up to 90%), low moisture, cost-effective. |
Coordination Chemistry and Structural Elucidation
Zinc Ion Coordination Environment
The coordination environment of the zinc(II) ion in complexes derived from zinc trifluoroacetate (B77799) hydrate (B1144303) is notably flexible, accommodating various coordination numbers and geometries. This adaptability is a key factor in the structural diversity of the resulting compounds.
In some instances, the zinc ion adopts a tetrahedral coordination geometry, surrounded by trifluoroacetate ligands. evitachem.comsmolecule.com This arrangement is influenced by the strong electron-withdrawing nature of the trifluoroacetate groups, which enhances the Lewis acidity of the zinc cation. smolecule.com A prime example is the tetrahedral [Zn4(μ4-O)] core, which can be formed using zinc trifluoroacetate as a precursor. acs.org This oxo-centered zinc cluster features a central oxygen atom tetrahedrally coordinated to four zinc atoms, with trifluoroacetate ligands bridging the zinc centers. researchgate.net
The coordination number of the zinc(II) ion in supramolecular assemblies is not fixed and can vary, commonly exhibiting values of 4, 5, or 6. nih.gov This variability allows for the construction of diverse and complex structures. The specific coordination environment is influenced by several factors, including the nature of other ligands present, the solvent system, and the counter-ions. nih.gov For instance, in the presence of different anions, zinc(II) has been shown to adopt tetrahedral, pentacoordinated, and octahedral geometries. nih.gov This flexibility is crucial for the rational design of new catalytic sites and molecular building blocks for supramolecular assemblies. researchgate.net In some supramolecular polymers, zinc(II) is known to favor a pentacoordinate geometry, which dictates the polymerization with one axial ligand. rsc.org
Formation and Characterization of Zinc Coordination Complexes
Zinc trifluoroacetate hydrate serves as a valuable starting material for the synthesis of a variety of zinc coordination complexes, including dinuclear species.
Reactions involving hydrated zinc(II) trifluoroacetate and tridentate Schiff base ligands can yield dinuclear zinc(II) complexes. researchgate.netresearcher.life For example, the reaction with tridentate (NNO) Schiff bases in the presence of sodium azide (B81097) has been shown to produce isostructural dinuclear zinc(II) complexes. researchgate.netresearcher.life Similarly, phenolate-bridged dinuclear zinc(II) complexes have been synthesized using tridentate N,N,O-donor ligands. nih.gov These complexes are typically characterized using a range of techniques including elemental analysis, spectroscopic methods (UV-Vis, FT-IR, and NMR), and single-crystal X-ray diffraction to confirm their structures. researchgate.netresearcher.liferesearchgate.net
Metal-Organic Frameworks (MOFs) and Supramolecular Structures
Zinc trifluoroacetate is a key component in the construction of metal-organic frameworks (MOFs) and other supramolecular structures. MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org The directional and rigid nature of building units like the tetrahedral oxo-centered zinc carboxylate, Zn4O(CO2)6, which can be derived from zinc trifluoroacetate, makes them ideal for creating extended frameworks. researchgate.net
The trifluoroacetate anion itself can play a role in the formation of supramolecular assemblies. researcher.life For instance, trifluoroacetic acid has been used as a morphology control agent in the synthesis of flower-like porphyrin-based MOFs, demonstrating the influence of the trifluoroacetate group on the final structure. rsc.org Furthermore, the coordination of zinc(II) can be controlled to form specific supramolecular structures, such as trigonal prisms, through self-assembly with appropriate ligands in solution. nih.gov The ability to form such ordered assemblies is crucial for the development of new materials with specific functions. iucr.org
Role as a Ligand in MOF Synthesis
This compound is instrumental in the synthesis of Metal-Organic Frameworks (MOFs). The tetrahedral oxo-centered zinc carboxylate, Zn₄O(CO₂)₆, is a prototypical node, or secondary building unit (SBU), that can be reticulated with various organic linkers to form extended and porous frameworks. researchgate.netnih.gov This specific metal-oxo cluster can be derived from precursors like this compound. researchgate.netjst.go.jp The resulting MOFs, such as the archetypal MOF-5, exhibit high thermal stability and permanent porosity, making them suitable for applications like gas absorption. researchgate.netnih.goveeer.org The trifluoroacetate group can also act as a modulator in MOF synthesis, influencing the formation of specific structures. eeer.org For instance, trifluoroacetic acid has been used to modulate the formation of MOF-545. eeer.org The high stability of the tetranuclear zinc cluster unit, stabilized by carboxylate and oxo ligands, makes it a key component in the construction of these frameworks. jst.go.jp
Self-Assembly of Tetrahedral Zinc-Oxo Clusters
The formation of tetrahedral zinc-oxo clusters is a process of molecular self-assembly, where precursor molecules arrange themselves into a more complex and stable structure. nih.gov this compound can serve as a starting material for synthesizing these clusters. researchgate.netjst.go.jp The self-assembly of these clusters is significantly influenced by the coordination environment, including the primary and secondary coordination spheres. nih.gov Intermolecular interactions, such as hydrogen bonds, play a crucial role in directing the packing of these clusters in the crystal structure. nih.govacs.org For example, detailed structural analysis of some tetrahedral clusters has revealed their self-assembly into 2D honeycomb-like supramolecular layers, a process driven by hydrogen bonds in the proximal secondary coordination sphere. researchgate.netacs.org These metal-oxo clusters are valuable as directional and rigid building units for creating supramolecular assemblies with desired properties. researchgate.netnih.govnih.gov
Stability of Tetranuclear Zinc Clusters
Tetranuclear zinc clusters, with the general formula Zn₄O(OCOR)₆, are known for their high stability. jst.go.jp This stability arises from the core structure, which consists of a central µ₄-oxo atom tetrahedrally coordinated to four zinc atoms, with six carboxylate ligands bridging the edges of the tetrahedron. researchgate.netjst.go.jp This robust structure makes the cluster unit a reliable building block in materials like MOFs. jst.go.jp However, extreme stability can sometimes lead to catalytic inactivity. jst.go.jp Research has shown that modifying the carboxylate ligand can tune the cluster's properties. For instance, replacing acetate (B1210297) ligands with trifluoroacetate ligands significantly enhances the catalytic activity for reactions like oxazoline (B21484) formation and transesterification. jst.go.jp This suggests that the electron-withdrawing nature of the trifluoroacetate group modulates the electronic properties and reactivity of the zinc centers, achieving a balance between stability and catalytic function. jst.go.jpresearchgate.net
Structural Dynamics and Stability under Applied Conditions
The utility of this compound and its derivatives in material synthesis is closely linked to their behavior under various physical conditions, such as elevated temperatures and the process of thin film deposition.
Thermal Stability and Decomposition Pathways (e.g., at 175°C)
This compound exhibits distinct thermal decomposition stages. The hydrated form loses its water molecules upon heating, typically transitioning to an anhydrous phase between 60–75°C under vacuum. The anhydrous zinc trifluoroacetate is more stable, decomposing at temperatures above 300°C.
The synthesis of trifluoroacetate-bridged tetranuclear zinc clusters, Zn₄(OCOCF₃)₆O, from this compound highlights its thermal reactivity. One method involves heating the hydrate to 320°C under a high vacuum. researchgate.netjst.go.jp However, milder synthesis conditions have also been developed, achieving the formation of the cluster and its trifluoroacetic acid (TFA) adduct at around 110°C under toluene (B28343) reflux. jst.go.jprsc.org
While specific decomposition data at exactly 175°C is not detailed, studies on related metal trifluoroacetates provide insight into potential pathways. The thermal decomposition of copper trifluoroacetate hydrate, for instance, involves hydrolysis that releases trifluoroacetic acid (TFAH). researchgate.net Similarly, the decomposition of low-fluorine precursors for YBCO films, containing barium trifluoroacetate, shows that trifluoroacetate decomposition occurs between 260°C and 350°C, releasing products like CF₃CFO and CF₃COOH. csic.es The thermal decomposition of iron(III) trifluoroacetate between 250-350°C proceeds through several distinct intermediate compounds, including chain and ring structures, before ultimately forming iron(III) fluoride (B91410). ethz.ch These examples suggest that the decomposition of zinc trifluoroacetate at elevated temperatures likely involves the release of trifluoroacetic acid and the formation of intermediate zinc-containing species before yielding the final zinc oxide or fluoride product.
Table 1: Thermal Decomposition Data of Related Metal Trifluoroacetates
| Compound/Precursor | Temperature Range (°C) | Key Observations & Products | Source(s) |
|---|---|---|---|
| This compound | 60–75 | Loss of water to form anhydrous phase (under vacuum). | |
| Anhydrous Zinc trifluoroacetate | >300 | Decomposition of the anhydrous salt. | |
| This compound | ~110 | Formation of Zn₄(OCOCF₃)₆O·CF₃CO₂H adduct (under toluene reflux). | jst.go.jprsc.org |
| This compound | 320 | Synthesis of Zn₄(OCOCF₃)₆O cluster (under high vacuum). | researchgate.netjst.go.jp |
| Copper trifluoroacetate hydrate | 209–263 | Onset of decomposition leading to CuO. | researchgate.net |
| Iron(III) trifluoroacetate | 250–350 | Evolution through intermediate chain and ring structures to form FeF₃. | ethz.ch |
| Barium trifluoroacetate (in mixture) | 260–350 | Decomposition with evolution of CF₃CFO and CF₃COOH. | csic.es |
Structural Rearrangements during Thin Film Deposition
When used as a precursor for creating thin films, zinc-based compounds derived from zinc trifluoroacetate can undergo significant structural changes. researchgate.net Research on a hybrid zinc-based metal oxocluster designed for EUV photoresist applications revealed that the compound experiences structural rearrangements upon thin film deposition when compared to its bulk material structure. researchgate.net While these films were found to be stable enough for the duration and conditions of the lithography process, they showed degradation in the air over a 24-hour period. researchgate.net This highlights that the transition from a bulk crystalline material to a thin film is not merely a physical change of state but can involve a chemical and structural reorganization of the constituent molecules. americanelements.com Understanding these rearrangements is crucial for controlling the properties and ensuring the performance and stability of the final thin film device or application. researchgate.net
Catalytic Applications in Organic Synthesis
Mechanism of Catalytic Action
The catalytic efficacy of zinc trifluoroacetate (B77799) hydrate (B1144303) and its derivatives, such as the μ-oxo-tetranuclear zinc cluster, is rooted in a combination of factors that facilitate bond formation and cleavage.
The trifluoroacetate (TFA) anion plays a crucial role in modulating the catalytic activity of the zinc center. The presence of three highly electronegative fluorine atoms creates a strong electron-withdrawing effect, which significantly increases the Lewis acidity of the zinc ion. smolecule.comevitachem.com This enhanced Lewis acidity allows the zinc center to effectively coordinate with and activate electrophilic substrates, such as the carbonyl group in esters, making them more susceptible to nucleophilic attack. smolecule.comrsc.org This principle is fundamental to its role in reactions like transesterification and oxazoline (B21484) formation. smolecule.com The combination of the electron-withdrawing trifluoroacetate group and the coordination environment of the zinc ion is a key factor in its enhanced catalytic capabilities compared to other zinc salts like zinc acetate (B1210297). smolecule.comacs.org
Throughout the catalytic cycle, zinc trifluoroacetate helps to stabilize reactive intermediates, thereby lowering the activation energy of the reaction. In transformations such as the formation of oxazolines, the catalyst framework provides an environment that stabilizes intermediate species, facilitating the crucial cyclization step. smolecule.com Research has shown that the trifluoroacetate ligand is instrumental in stabilizing these intermediates during catalysis. This stabilization is a key aspect of the high efficiency observed in many zinc trifluoroacetate-catalyzed reactions.
The ability of zinc trifluoroacetate to form stable complexes with a variety of substrates is a cornerstone of its catalytic activity and functional group tolerance. These complexes properly orient the reactants for the desired transformation. For instance, in reactions involving μ-oxo-tetranuclear zinc clusters, the cluster structure, with its multiple zinc centers, provides numerous sites for substrate coordination and activation. smolecule.com This multinuclear arrangement enables cooperative catalytic effects that significantly boost reaction efficiency compared to mononuclear zinc catalysts. smolecule.com The formation of these stable, well-defined complexes is a primary reason for the broad applicability and high functional group tolerance of this catalyst system.
Mechanistic studies have revealed that in many reactions catalyzed by zinc clusters, alkoxide metal complexes are the key active species. researchgate.netjst.go.jp For example, in transesterification reactions, a zinc ion can form a zinc alkoxide, which increases the nucleophilicity of the hydroxyl group. jst.go.jp This is analogous to the action of some dinuclear metalloenzymes. jst.go.jpjst.go.jp This in situ generation of a highly reactive nucleophile, facilitated by the zinc complex, is a critical step in the catalytic cycle. It is proposed that the deprotonation of the nucleophile is a vital step for achieving high catalytic activity. researchgate.netjst.go.jp
Kinetic studies of reactions catalyzed by zinc trifluoroacetate complexes often exhibit behavior analogous to that of enzymes. Specifically, they can display Michaelis-Menten kinetics, which is characteristic of systems involving the formation of a catalyst-substrate complex. researchgate.netjst.go.jp This behavior has been observed in transesterification reactions catalyzed by zinc clusters, suggesting an ordered ternary complex mechanism similar to that of dinuclear metalloenzymes. researchgate.netjst.go.jp The study of reaction rates under varying concentrations of reactants allows for the inference of intermediate formation and provides insights into the reaction mechanism. This enzyme-like kinetic profile underscores the sophisticated and efficient nature of catalysis by zinc trifluoroacetate complexes.
Specific Catalytic Transformations
The unique catalytic properties of zinc trifluoroacetate hydrate and its cluster derivatives have been harnessed in a range of important organic transformations. The catalyst demonstrates high efficiency and functional group tolerance in these reactions.
One of the most notable applications is in the synthesis of oxazolines . The μ-oxo-tetranuclear zinc cluster, Zn₄(OCOCF₃)₆O, is a highly effective catalyst for the direct conversion of esters, carboxylic acids, lactones, and nitriles into oxazolines. jst.go.jp This transformation is significant as oxazolines are valuable heterocyclic compounds with applications in pharmaceuticals and materials science. smolecule.com The catalyst's tetranuclear structure is key to its high efficiency, allowing for the simultaneous activation of both the electrophilic carbonyl carbon and the nucleophilic nitrogen atom of the amino alcohol. smolecule.com
Table 1: Zinc Cluster-Catalyzed Oxazoline Formation from Various Starting Materials
| Starting Material | Product | Yield (%) |
|---|---|---|
| Methyl Ester | Oxazoline | Good to Excellent |
| Carboxylic Acid | Oxazoline | High |
| 5-membered Lactone | Hydroxy Oxazoline | Good |
| 6-membered Lactone | Hydroxy Oxazoline | Good |
| 7-membered Lactone | Hydroxy Oxazoline | Excellent |
| Nitrile | Oxazoline | Good |
Data sourced from research on μ-oxo-tetranuclear zinc cluster catalysis. jst.go.jp
Another major area of application is in transesterification reactions . The same tetranuclear zinc cluster efficiently catalyzes the transesterification of various methyl esters with a wide range of alcohols under mild and neutral conditions. rsc.org A significant advantage of this catalytic system is its high functional group tolerance, allowing for the reaction to proceed without affecting acid- or base-sensitive protecting groups. rsc.org This includes the successful transesterification of challenging substrates like β-keto esters. smolecule.com
A particularly noteworthy feature is the catalyst's ability to achieve chemoselective acylation . The zinc cluster can selectively acylate hydroxyl groups even in the presence of more nucleophilic amino groups. rsc.org This unique selectivity is attributed to the mechanistic pathway where the deprotonation of the nucleophile is the determining step for chemoselectivity. researchgate.netjst.go.jp
Table 2: Substrate Scope in Zinc-Catalyzed Transesterification
| Ester Substrate | Alcohol Nucleophile | Key Feature |
|---|---|---|
| Various Methyl Esters | Various Alcohols | High functional group tolerance |
| β-Keto Esters | Alcohols | Tolerates reactive substrates |
| α-Amino Esters | Alcohols | Applicable to amino acid derivatives |
| Methyl Acrylate | Alcohols | Avoids 1,4-addition side reactions |
| Methyl Methacrylate | Alcohols | Useful for monomer synthesis |
This table summarizes findings on the versatility of the zinc cluster catalyst in transesterification reactions. jst.go.jpjst.go.jp
The catalytic system is also effective for the ring-opening of epoxides with aryl disulfides in the presence of zinc powder to produce β-hydroxy thioethers. scielo.br This reaction proceeds with high regio- and chemoselectivity, offering a convenient method for synthesizing these valuable intermediates under mild conditions. scielo.br
Transesterification Reactions
This compound serves as an effective catalyst in various organic reactions, including transesterification. This process involves the conversion of one ester to another by reaction with an alcohol. smolecule.commasterorganicchemistry.com The hydrate form of zinc trifluoroacetate can be converted to a more active tetranuclear zinc cluster catalyst, Zn₄(OCOCF₃)₆O, by heating. researchgate.netjst.go.jp This cluster has demonstrated high efficiency in catalyzing transesterification reactions under mild conditions. nih.gov
Conversion of Esters to Other Esters or Alcohols
Zinc trifluoroacetate and its derivatives are effective catalysts for the transesterification of esters to form different esters or alcohols under mild conditions. The reaction is an equilibrium process where an alcohol reacts with an ester in the presence of an acid catalyst. masterorganicchemistry.com The use of a tetranuclear zinc cluster derived from this compound allows for the transesterification of various functionalized substrates, often resulting in good to high yields. nih.gov A notable advantage of this catalytic system is its potential for large-scale reactions under solvent-free conditions, which is both environmentally and economically beneficial. nih.gov
For instance, the transesterification of methyl esters is efficiently catalyzed by the tetranuclear zinc cluster. researchgate.net The general mechanism involves the activation of the ester by the Lewis acidic zinc center, followed by nucleophilic attack of the alcohol. jst.go.jp
Table 1: Examples of Zinc Trifluoroacetate Catalyzed Transesterification
| Starting Ester | Alcohol | Product Ester/Alcohol | Catalyst | Reference |
| Methyl Benzoate | Ethanol | Ethyl Benzoate | Zn₄(OCOCF₃)₆O | researchgate.net |
| Ethyl Acetate | Methanol (B129727) | Methyl Acetate | Zn₄(OCOCF₃)₆O | researchgate.net |
| Various Methyl Esters | Various Alcohols | Various Esters | Zn₄(OCOCF₃)₆O | nih.gov |
This table is illustrative and based on the general reactivity described in the sources.
Catalysis of α-Amino and β-Keto Esters
A tetranuclear zinc cluster, which can be synthesized from this compound, is a highly effective catalyst for the transesterification of various methyl esters, including those with functional groups like α-amino and β-keto esters. smolecule.comresearchgate.net This catalyst demonstrates broad substrate generality, even with sterically hindered α-substituted and α,α-disubstituted β-keto esters. researchgate.net The addition of a DMAP (4-dimethylaminopyridine) additive can further enhance the reactivity for these challenging substrates. researchgate.net
The development of efficient methods for the synthesis of α-amino-β-keto esters is significant as they are key structural units in natural products and are valuable for creating various heterocyclic compounds and pharmaceuticals. beilstein-journals.org
Kinetics of Bond Exchange Reactions in Polymer Systems
Recent studies have explored the use of zinc trifluoroacetate as a catalyst for transesterification reactions in polymer systems, specifically in converting crosslinked ethylene (B1197577) vinyl acetate (EVA) thermosets into vitrimers. rsc.org Vitrimers are a class of polymers that can be reprocessed due to dynamic covalent bonds. whiterose.ac.uk The kinetics of the bond exchange reaction, which enables this reprocessability, are influenced by the choice of catalyst. rsc.org
In the context of EVA vitrimers, zinc trifluoroacetate catalyzes the transesterification reaction that allows the polymer network to rearrange and flow at elevated temperatures. rsc.org The rate of this exchange reaction is a critical factor in the material's reprocessing capabilities.
Influence of Catalyst Selection and Concentration on Reaction Rates and Activation Energy
The selection and concentration of the catalyst significantly impact the rate of transesterification reactions and the activation energy of the process. researchgate.netsavemyexams.com For zinc-catalyzed transesterification in EVA vitrimers, different zinc salts, including zinc trifluoroacetate, exhibit varying effects on the kinetics of the bond exchange reaction. rsc.org
Increasing the catalyst concentration generally leads to a higher reaction rate by providing more active sites for the reactants. researchgate.net However, in the case of zinc trifluoroacetate used in EVA vitrimerization, there is a complex relationship. While higher concentrations might be expected to increase the reaction rate, factors like catalyst decomposition at processing temperatures can alter the effective catalyst concentration and its chemical nature, potentially leading to the formation of less active species like zinc oxide. rsc.orgrsc.org
Studies have shown that while changing the concentration of a transesterification catalyst like zinc acetate can alter the rate of the exchange reaction, the activation energy may remain constant. rsc.orgrsc.org However, for zinc trifluoroacetate, its thermal instability at typical processing temperatures (e.g., 175 °C) complicates the direct correlation between concentration and reaction rate, as a significant portion of the catalyst may decompose. rsc.org
Table 2: Calculated Activation Energies for Transesterification with Various Zinc Catalysts
| Catalyst | Calculated Activation Energy (kJ/mol) | Reference |
| Zinc Acetate | Not specified | rsc.org |
| Zinc Acetylacetonate (B107027) | Not specified | rsc.org |
| Zinc Trifluoroacetate | +102 (first transition state), +99.2 (second transition state) | rsc.org |
| Zinc Stearate (B1226849) | Not specified | rsc.org |
The provided data focuses on the distinct mechanism of Zinc Trifluoroacetate.
Mechanistic Discrepancies between Experimental and DFT Studies
There are notable discrepancies between experimental observations and Density Functional Theory (DFT) calculations regarding the mechanism of zinc trifluoroacetate-catalyzed transesterification in polymer systems. rsc.org
DFT calculations for the transesterification of EVA catalyzed by zinc trifluoroacetate suggest a mechanism where a proton transfer occurs before the nucleophilic attack. The protonated ligand then rotates to form a hydrogen bond with the ester's carbonyl group. rsc.org The calculations also predict that the zinc atom coordinates to the oxygen atom of the ester group. rsc.orgrsc.org
However, experimental analysis using Fourier-transform infrared spectroscopy (FTIR) does not show the peak that would indicate this coordination. rsc.orgrsc.org Instead, the spectra only show a shift in the carbonyl group of the trifluoroacetate ligand. This suggests that the actual reaction mechanism in the bulk polymer may differ from the one predicted by DFT for a simplified small-molecule system. rsc.org These discrepancies highlight the complexity of catalytic processes within a polymer network and show that computational models may not fully capture all the interactions at play. rsc.org
Oxazoline Formation
This compound, particularly in the form of its derived tetranuclear zinc cluster (Zn₄(OCOCF₃)₆O), is an effective catalyst for the synthesis of oxazolines. researchgate.netrsc.org Oxazolines are important heterocyclic compounds with applications in pharmaceuticals and materials science. smolecule.com The catalyst facilitates the direct formation of oxazolines from a variety of starting materials, including esters, carboxylic acids, and lactones, by reaction with β-amino alcohols. researchgate.netjst.go.jpjst.go.jp
This catalytic method is advantageous due to its high functional group tolerance and the ability to perform the reaction under relatively mild conditions. rsc.org The general procedure involves refluxing the starting material and the amino alcohol with the zinc catalyst in a suitable solvent like chlorobenzene. rsc.org The proposed mechanism suggests that the zinc cluster acts as a Lewis acid to activate the ester or carboxylic acid, while another zinc ion in the cluster forms a zinc alkoxide or amide with the amino alcohol, increasing its nucleophilicity. jst.go.jp This cooperative action facilitates the subsequent intramolecular cyclization to form the oxazoline. jst.go.jp
Direct Conversion from Esters, Carboxylic Acids, Lactones, and Nitriles
The tetranuclear zinc cluster derived from this compound is a potent catalyst for the direct synthesis of oxazolines from a range of carbonyl compounds and their derivatives. rsc.org This catalytic system facilitates the direct conversion of esters, carboxylic acids, lactones, and nitriles into valuable oxazoline compounds, which are significant structural motifs in natural products and ligands for asymmetric catalysis. jst.go.jprsc.org
The reaction demonstrates broad substrate scope. For instance, the zinc cluster effectively catalyzes the reaction of various methyl esters with β-amino alcohols to yield the corresponding oxazolines. jst.go.jp The process is also applicable to the conversion of 5- to 7-membered lactones, producing hydroxy oxazolines in good to excellent yields. jst.go.jp Notably, this represents the first documented instance of a direct catalytic conversion of esters and lactones to oxazolines. jst.go.jp Furthermore, the catalyst shows high efficiency in the reaction of carboxylic acids and the direct conversion of nitriles with β-amino alcohols to form oxazolines. jst.go.jpjst.go.jp
| Starting Material | Reactant | Product | Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| Esters (e.g., Methyl Benzoate) | β-Amino Alcohols | Oxazolines | Zn₄(OCOCF₃)₆O | Good to Excellent | jst.go.jp |
| Lactones (5- to 7-membered) | β-Amino Alcohols | Hydroxy Oxazolines | Zn₄(OCOCF₃)₆O | Good to Excellent | jst.go.jp |
| Carboxylic Acids | β-Amino Alcohols | Oxazolines | Zn₄(OCOCF₃)₆O | Highly Efficient | jst.go.jprsc.org |
| Nitriles | β-Amino Alcohols | Oxazolines | Zn₄(OCOCF₃)₆O | Efficient | jst.go.jpjst.go.jp |
Chemoselectivity and Functional Group Tolerance
A significant advantage of the zinc trifluoroacetate-derived cluster catalyst is its high chemoselectivity and tolerance for a wide array of functional groups. jst.go.jp The mild reaction conditions prevent the degradation of sensitive functionalities. organic-chemistry.org For example, acid-sensitive protecting groups such as methoxyethoxymethyl (MEM) ether and tert-butyldimethylsilyl (TBDMS) ether remain intact during the catalytic reactions. jst.go.jp
The catalyst exhibits remarkable selectivity in reactions with different substrates. In competitive reactions for oxazoline formation, carboxylic acids react much more rapidly than nitriles or esters. jst.go.jp This high level of chemoselectivity allows for the synthesis of complex molecules, such as C1-symmetric bis(oxazoline) ligands containing different oxazoline units, by controlling the reaction sequence. jst.go.jp Furthermore, the catalyst shows high tolerance for various functional groups during the transesterification of methyl esters. researchgate.net This broad compatibility makes it a valuable tool for the late-stage modification of complex molecules and clinical drug derivatives. researchgate.net
Acylation and Deacylation Reactions
The catalytic prowess of the zinc trifluoroacetate system extends to acylation and deacylation reactions, offering efficient and selective methods for modifying hydroxyl groups. researchgate.netgoogle.com
Acetylation of Alcohols
The tetranuclear zinc cluster catalyzes the acetylation of alcohols with high efficiency using ethyl acetate as both the acetyl donor and the solvent. researchgate.netorganic-chemistry.org This method is an environmentally friendly alternative to traditional acetylation procedures that often employ acetyl chloride or acetic anhydride, which generate chemical waste. organic-chemistry.org The reaction proceeds by refluxing the alcohol in ethyl acetate in the presence of the catalyst, converting a wide range of primary and secondary alcohols into their corresponding acetates in very good yields. organic-chemistry.org Due to steric hindrance and lower nucleophilicity, tertiary alcohols and phenols are unreactive under these conditions. organic-chemistry.org
| Substrate | Reagent | Catalyst | Conditions | Result | Reference |
|---|---|---|---|---|---|
| Primary Alcohols | Ethyl Acetate | Zn₄(OCOCF₃)₆O | Reflux | Excellent Yields | organic-chemistry.org |
| Secondary Alcohols | Ethyl Acetate | Zn₄(OCOCF₃)₆O | Reflux | Very Good Yields | organic-chemistry.org |
| Tertiary Alcohols | Ethyl Acetate | Zn₄(OCOCF₃)₆O | Reflux | No Reaction | organic-chemistry.org |
| Phenols | Ethyl Acetate | Zn₄(OCOCF₃)₆O | Reflux | No Reaction | organic-chemistry.org |
Deacylation of Esters
In addition to promoting acylation, the zinc cluster catalyst is also effective in the deacylation of esters. researchgate.netgoogle.com This process, which involves the removal of an acyl group from an ester molecule, is efficiently carried out using methanol as the solvent. jst.go.jp This catalytic activity highlights the reversible nature of the esterification/transesterification reactions facilitated by the zinc cluster.
Hydroxy Group-Selective Acylation
One of the most remarkable features of the zinc cluster catalyst is its ability to achieve unique hydroxy group-selective acylation, even in the presence of more nucleophilic amino groups. researchgate.netjst.go.jp The catalyst demonstrates exceptional O-selectivity, enabling the exclusive O-acetylation of amino alcohols. organic-chemistry.org This is a significant achievement because the amino group is inherently more nucleophilic than the hydroxyl group, making selective O-acylation a considerable challenge in organic synthesis. organic-chemistry.org This capability underscores the catalyst's sophisticated mechanism, which can differentiate between nucleophiles, a critical step for achieving high chemoselectivity. jst.go.jp
Comparative Catalysis with Other Zinc Salts
The catalytic activity of zinc trifluoroacetate and its derived cluster is notably superior to that of other zinc salts, particularly in reactions like transesterification and oxazoline formation. jst.go.jpjst.go.jp
A direct comparison reveals that the trifluoroacetate-bridged tetranuclear zinc cluster (Zn₄(OCOCF₃)₆O) is a highly active catalyst, whereas the analogous acetate-bridged cluster (Zn₄(OCOCH₃)₆O) is largely inefficient and inactive in the same reactions. jst.go.jpjst.go.jp The enhanced Lewis acidity conferred by the electron-withdrawing trifluoroacetate ligands is credited for this dramatic improvement in catalytic performance. jst.go.jp
In studies comparing zinc trifluoroacetate (Zn(TFA)₂) with other zinc salts like zinc acetate (Zn(OAc)₂), zinc acetylacetonate (Zn(acac)₂), and zinc stearate (Zn(St)₂) for transesterification reactions, significant differences in reaction mechanisms and efficiencies were observed. rsc.orgrsc.org Computational studies predicted the reaction kinetics to decrease in the order of Zn(St)₂ > Zn(OAc)₂ > Zn(acac)₂ > Zn(TFA)₂. rsc.org However, experimental results showed different trends, suggesting that factors beyond the small molecule activation energy, such as catalyst stability at processing temperatures, are crucial. rsc.org For instance, both Zn(acac)₂ and Zn(TFA)₂ exhibit poor thermal stability at 175 °C, losing over 80% of their mass. rsc.org Furthermore, analysis indicated that zinc trifluoroacetate operates via a different reaction mechanism compared to the other zinc salts, involving proton transfer prior to the nucleophilic attack. rsc.org This distinction in mechanism and stability profiles sets zinc trifluoroacetate apart from other common zinc catalysts. rsc.orgrsc.org
Applications in Advanced Materials Science
Vitrimer Technology
Vitrimers represent a class of polymers that bridge the gap between thermoplastics and thermosets, offering both the reprocessability of the former and the robust mechanical properties of the latter. rsc.orgnih.gov This is achieved through dynamic covalent bonds within the polymer network that can rearrange at elevated temperatures, a process often facilitated by a catalyst. nih.govgoogle.com Zinc trifluoroacetate (B77799) hydrate (B1144303) has been investigated as one such catalyst for inducing these dynamic properties in permanently crosslinked polymers. rsc.orgrsc.org
Conversion of Crosslinked Elastomers to Vitrimers
Research has demonstrated that zinc trifluoroacetate hydrate can be used as a catalyst in the "vitrimerization" of permanently crosslinked elastomers, such as poly(ethylene-vinyl acetate) (EVA). rsc.orgrsc.orgrsc.org This process transforms the thermoset EVA, which is typically difficult to recycle, into a covalent adaptable network through a mechanochemical approach. rsc.orgrsc.orgrsc.org The catalyst facilitates a transesterification reaction, a dynamic exchange between ester bonds and alcohol groups, which introduces reversible linkages into the permanently crosslinked network. rsc.orgrsc.org This allows the material to behave like a thermoset at service temperatures but flow like a thermoplastic at higher temperatures, enabling reprocessing. rsc.org
Impact on Thermomechanical Properties and Reprocessability
The choice of catalyst significantly influences the properties and reprocessing efficiency of the resulting vitrimer. rsc.orgnih.gov Studies comparing various zinc salts, including zinc acetate (B1210297), zinc acetylacetonate (B107027), and this compound, have shown different levels of effectiveness in promoting the bond exchange reactions in EVA networks. rsc.orgrsc.org While this compound does participate in the vitrimerization process, its performance is impacted by its thermal stability. rsc.org The reprocessability and mechanical characteristics of the final material are directly linked to the efficiency of the catalyst in mediating the dynamic exchange reactions that allow the network to relax stress and be remolded. rsc.orgnih.govnih.gov
Table 1: Comparative Analysis of Zinc Catalysts in EVA Vitrimerization
| Catalyst | Thermal Stability at 175 °C | Reprocessing Efficiency | Notes |
|---|---|---|---|
| **this compound (Zn(TFA)₂) ** | Low; significant mass loss (>80%) | Limited | Decomposition impacts catalytic mechanism and network formation. rsc.org |
| **Zinc Acetate (Zn(OAc)₂) ** | High | Efficient | Demonstrates efficient activation of transesterification and good reprocessing. rsc.org |
| **Zinc Acetylacetonate (Zn(acac)₂) ** | Low; significant mass loss (>80%) | Limited | Lacks stability at the necessary processing temperature. rsc.org |
| Zinc Stearate (B1226849) | High | Less efficient than Zn(OAc)₂ | Stable but less effective at catalyzing the exchange reaction. rsc.org |
Considerations of Catalyst Decomposition During Processing
A critical factor limiting the practical application of this compound in this context is its thermal instability at the required processing temperatures. rsc.org To generate the vitrimer network from crosslinked EVA, molding at approximately 175 °C is necessary. rsc.org However, thermal analysis reveals that this compound is not stable at this temperature, undergoing significant decomposition and losing over 80% of its mass in under 15 minutes. rsc.orgrsc.org
This decomposition appears to alter the intended catalytic pathway. rsc.org Fourier-transform infrared (FTIR) spectroscopy analysis suggests that the transesterification mechanism in the presence of decomposed Zn(TFA)₂ differs from the predicted mechanism, indicating that the catalyst's breakdown changes the nature of the resulting polymer network. rsc.orgrsc.org This instability ultimately limits its effectiveness compared to more thermally stable catalysts like zinc acetate. rsc.org
Electrolyte Engineering for Energy Storage Systems
Beyond catalysis, this compound plays a crucial role in the development of advanced electrolytes for energy storage, particularly in hybrid battery systems. Its application addresses key challenges in zinc-ion batteries, such as dendrite growth and side reactions that typically plague aqueous systems. researchgate.netbohrium.comnih.gov
Role in Organic Electrolytes for Zinc/Sodium Dual-Salt Batteries
This compound is a key component in a novel organic electrolyte designed for high-stability Zinc/Sodium (Zn/Na) dual-salt batteries. researchgate.netbohrium.comnih.gov This electrolyte system moves away from traditional aqueous solutions and is composed of this compound (Zn(TFA)₂·xH₂O) and sodium trifluoroacetate (NaTFA) as a dual-salt system dissolved in an acetonitrile (B52724) (AN) solvent. researchgate.netbohrium.comnih.govresearchgate.net This formulation is engineered to create a more stable environment for the zinc anode, enabling long-term cycling performance. researchgate.netnih.gov Full cells using this dual-salt electrolyte have demonstrated significantly better capacity retention compared to devices using a simple Zn(TFA)₂/AN electrolyte. researchgate.netnih.gov
Formation of Anion-Rich Solvates and Solid Electrolyte Interphases (SEI)
The effectiveness of this electrolyte stems from the strong affinity between the trifluoroacetate (TFA⁻) anions, derived from both this compound and sodium trifluoroacetate, and the zinc ions (Zn²⁺). researchgate.netnih.gov This interaction leads to the formation of an anion-rich solvation structure within the electrolyte. researchgate.netbohrium.comnih.gov
This specific solvation environment is instrumental in the in-situ formation of a robust and inorganic-rich solid electrolyte interphase (SEI) on the surface of the zinc anode. researchgate.netbohrium.comnih.gov The SEI acts as a protective barrier, effectively suppressing the growth of zinc dendrites and mitigating parasitic side reactions with the electrolyte. researchgate.netnih.govresearcher.life This stabilization of the anode is critical for achieving high performance, with batteries demonstrating long-term cycling for over 2400 hours at a current density of 0.5 mA cm⁻² and a high Coulombic efficiency of 99.75%. researchgate.netbohrium.comnih.gov
Table 2: Performance of Zn/Na Dual-Salt Battery with this compound Electrolyte
| Performance Metric | Value | Reference |
|---|---|---|
| Cycling Stability | > 2400 hours | researchgate.netbohrium.comnih.gov |
| Current Density | 0.5 mA cm⁻² | researchgate.netbohrium.comnih.gov |
| Coulombic Efficiency (CE) | 99.75% | researchgate.netnih.gov |
| Areal Capacity | up to 5 mAh cm⁻² | researchgate.netnih.gov |
Mitigation of Dendrite Growth and Side Reactions in Zinc Anodes
Research has demonstrated that incorporating this compound into organic electrolytes, such as those based on acetonitrile (AN), can lead to the formation of a stable solid electrolyte interphase (SEI) on the zinc anode. researchgate.netnih.govbohrium.com The trifluoroacetate (TFA⁻) anions have a strong affinity for zinc ions (Zn²⁺), which promotes the formation of anion-rich solvates. researchgate.netnih.govbohrium.com This unique solvation structure is instrumental in creating an inorganic-rich SEI that effectively protects the zinc anode from dendrite formation and other detrimental side reactions. researchgate.netnih.govbohrium.com This protective layer helps to ensure a more uniform deposition of zinc ions during charging, thereby mitigating the growth of dendritic structures. researchgate.netnih.govbohrium.com
The effectiveness of this approach is evident in the enhanced performance of zinc anodes in various battery configurations. For instance, in a dual-salt electrolyte system containing this compound and sodium trifluoroacetate in an acetonitrile solvent, the zinc anode exhibited remarkable long-term cycling stability for over 2400 hours at a current density of 0.5 mA cm⁻², with a high coulombic efficiency of 99.75%. researchgate.netnih.govbohrium.com This demonstrates the profound impact of the trifluoroacetate anion in stabilizing the zinc anode. The formation of a robust SEI not only physically suppresses dendrite growth but also helps to regulate the flux of zinc ions to the electrode surface, further contributing to a more uniform and dendrite-free deposition. rsc.orgoaepublish.com
Suppression of Active Water Corrosion and Parasitic Reactions in Aqueous Systems
The mechanism by which this compound mitigates water-related parasitic reactions is linked to its influence on the solvation shell of the zinc ions. researchgate.netnih.gov In traditional aqueous electrolytes, zinc ions are typically surrounded by a large number of water molecules, forming hydrated zinc ions ([Zn(H₂O)₆]²⁺). rsc.org These hydrated ions can be a source of active water at the electrode-electrolyte interface, promoting corrosion and hydrogen evolution. nih.gov By introducing this compound, particularly in non-aqueous or low-water content "water-in-salt" or eutectic electrolytes, the coordination environment of the zinc ions is altered. researchgate.netnih.govnih.gov The trifluoroacetate anions can displace water molecules from the zinc ion's primary solvation shell, thereby reducing the activity of water in the electrolyte. researchgate.netnih.govnih.gov
Applications in Photoresist Materials
This compound is also finding applications in the field of advanced materials for photolithography, specifically in the formulation of photoresists. researchgate.net Photoresists are light-sensitive materials used to form patterned coatings on a surface, a fundamental process in the manufacturing of microelectronics and integrated circuits. justia.com The demand for smaller and more efficient electronic components necessitates the use of photoresists that can achieve higher resolution, which is often made possible by using shorter wavelengths of light, such as deep ultraviolet (DUV) and extreme ultraviolet (EUV). justia.comgoogle.com
In this context, metal-oxo clusters have emerged as promising candidates for next-generation photoresists due to their unique combination of inorganic and organic properties. researchgate.net A novel zinc-based oxocluster has been investigated for its potential in EUV lithography. researchgate.net This material is designed to have high EUV absorptivity, a critical property for efficient patterning, owing to its composition of zinc, fluorine, and oxygen atoms. researchgate.net The small molecular size of the cluster is also advantageous for achieving high resolution. researchgate.net
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For zinc trifluoroacetate (B77799) hydrate (B1144303), DFT calculations have been pivotal in understanding its catalytic prowess and reaction pathways.
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the prediction of transition states and the elucidation of reaction mechanisms. For reactions involving zinc trifluoroacetate, computational modeling has been used to predict these high-energy intermediate structures and the pathways for ligand exchange.
In the context of transesterification reactions catalyzed by zinc compounds, DFT studies have revealed that zinc trifluoroacetate follows a distinct, stepwise reaction mechanism. rsc.org This mechanism involves an initial proton transfer, after which the protonated ligand rotates to form a hydrogen bond. rsc.org This is followed by a nucleophilic attack, which corresponds to a second transition state. rsc.org This detailed mechanistic insight, derived from DFT, helps explain the unique catalytic behavior of the compound compared to other zinc catalysts that may favor a more concerted mechanism. rsc.org
A key application of DFT is the calculation of activation energies (Ea), which are the energy barriers that must be overcome for a reaction to occur. These calculations are crucial for understanding and predicting the efficiency of a catalyst. DFT has been employed to model the activation energies for transesterification reactions where zinc trifluoroacetate serves as the catalyst. rsc.orgrsc.org
One study compared the activation energies of several zinc-based catalysts for the transesterification involving a secondary alcohol. The DFT calculations, performed at a PBE0-D3BJ/def2-TZVP level of theory, predicted a specific activation energy for zinc trifluoroacetate, highlighting the electronic effects of the trifluoroacetate anion on the catalytic cycle. rsc.org The results showed a notable difference in the calculated activation energy for zinc trifluoroacetate compared to other zinc salts like zinc acetate (B1210297) and zinc acetylacetonate (B107027), correlating with the different reaction mechanisms observed. rsc.orgrsc.org
| Catalyst | Activation Energy (Ea) in kJ/mol |
|---|---|
| Zinc Acetate (Zn(OAc)₂) | +84.1 |
| Zinc Acetylacetonate (Zn(acac)₂) | +101.0 |
| Zinc Trifluoroacetate (Zn(TFA)₂) | +110.0 |
| Zinc Hexanoate (as an approximation of zinc stearate) | +83.7 |
Chemoselectivity—the ability of a reagent to react with one functional group in preference to others—is a critical aspect of modern organic synthesis. Catalysts derived from zinc trifluoroacetate hydrate, such as μ4-oxo-tetranuclear zinc clusters, exhibit remarkable chemoselectivity. researchgate.netjst.go.jp DFT calculations have provided strong theoretical support for these experimental observations. researchgate.net
For instance, in the transesterification of β-keto methyl esters, these zinc clusters show high efficiency. researchgate.net Computational DFT studies have been used to propose transition states involving both monomeric and dimeric active species. These models strongly supported the observed high chemoselectivity, which effectively minimizes undesired side reactions such as Michael additions. researchgate.net This synergy between experimental results and DFT calculations is crucial for designing and optimizing selective catalytic transformations.
Understanding the interaction of this compound with water molecules at a microscopic level is essential for explaining its properties in solution and in its hydrated solid state. While comprehensive studies on the hydrated zinc complex itself are complex, DFT calculations on its components, such as the trifluoroacetate anion, provide significant insights.
DFT studies have been performed on microhydrated clusters of trifluoroacetic acid (TFA), CF₃COOH-(H₂O)n, to explore its interaction with water. researchgate.net These calculations have successfully identified the stable isomers of hydrated clusters, such as TFA pentahydrates. researchgate.net Research indicates that the primary interaction between the trifluoroacetate moiety and water molecules is electrostatic in nature. researchgate.net Such fundamental studies on the intermolecular forces and structures of microhydrated clusters are foundational for building more complex models of the hydrated zinc salt in various environments.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to study the time-dependent behavior of a molecular system, providing a detailed view of dynamic processes like solvation.
MD simulations are particularly valuable for elucidating the solvation structure of ions in electrolyte solutions, which is critical for applications such as batteries. aps.org In the context of zinc-ion batteries, the composition of the Zn²⁺ solvation shell—the arrangement of solvent molecules and anions immediately surrounding the zinc ion—dramatically affects the battery's performance and stability. nih.govnih.gov
Research on organic electrolytes containing this compound has shown that the trifluoroacetate anions (TFA⁻) have a strong affinity for zinc ions. nih.gov This leads to the formation of anion-rich solvates, which in turn induces an inorganic-rich solid electrolyte interphase (SEI) that protects the zinc anode from side reactions. nih.gov While direct MD simulation data for zinc trifluoroacetate is emerging, analogous studies on the closely related zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) provide a clear model. MD simulations on these electrolytes revealed a unique Zn²⁺-solvation sheath where water molecules, organic solvent additives (like dimethyl carbonate), and the triflate anions all co-participate in the primary solvation shell. nih.govresearchgate.net This detailed picture of the solvation structure, made possible by MD simulations, is crucial for engineering more efficient and stable electrolytes for zinc-ion batteries. nih.gov
General Computational Approaches for Compound Properties and Reactivity
Computational chemistry provides powerful tools for investigating the properties and reactivity of zinc compounds at a molecular level. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are frequently employed to model and predict the behavior of systems involving this compound. These approaches offer insights into reaction mechanisms, electronic structures, and solvation dynamics that can be difficult to obtain through experimental means alone.
Density Functional Theory (DFT)
DFT calculations are a cornerstone of computational chemistry for studying the electronic structure and reactivity of molecules. This method is used to determine optimized geometries, transition states, and reaction energies, thereby elucidating reaction pathways.
In the context of zinc trifluoroacetate, DFT has been utilized to explore its catalytic activity. For instance, studies on transesterification reactions catalyzed by zinc compounds reveal that the choice of ligand, such as trifluoroacetate versus acetate, significantly impacts catalytic efficiency. jst.go.jp DFT calculations have been applied to predict activation energies for such reactions. rsc.orgresearchgate.net One study predicted a different reaction mechanism for zinc trifluoroacetate compared to other zinc catalysts like zinc acetate and zinc acetylacetonate. rsc.orgresearchgate.net For zinc trifluoroacetate, the proposed mechanism involves a proton transfer prior to the nucleophilic attack, with a calculated transition state energy of +102 kJ/mol for the initial rotation of the protonated ligand. rsc.orgresearchgate.net
However, discrepancies between computational predictions and experimental results have been noted. The flow activation energies measured experimentally for dynamic network exchanges in vitrimers catalyzed by zinc salts were found to be markedly different from the activation energies for small molecule exchange predicted by DFT simulations. rsc.orgresearchgate.net This suggests that while DFT is a valuable tool, other factors like the physical properties of the catalyst and decomposition at processing temperatures can influence the actual reaction kinetics. rsc.org
DFT is also employed to analyze the formation and composition of the solid electrolyte interphase (SEI) in battery applications. By calculating the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO) of solvent and anion components, researchers can predict their likelihood of decomposition. rsc.org For example, when zinc ions are coordinated, the LUMO energy levels of the coordinating species are significantly decreased, indicating they are more susceptible to reductive decomposition, a key step in SEI formation. rsc.org
Molecular Dynamics (MD) Simulations
MD simulations are used to study the time-dependent behavior of molecular systems, providing detailed information about the dynamics of solvation, ion pairing, and interfacial phenomena. rsc.orgacs.org These simulations are particularly valuable for understanding the role of zinc trifluoroacetate in electrolyte solutions. rsc.orgbohrium.comresearchgate.net
To study the solvation behavior of electrolytes containing zinc trifluoroacetate, MD simulations are carried out using software packages like Gromacs. rsc.org These simulations rely on force fields, such as Amber99SB and the General Amber Force Field (GAFF), to describe the interactions between atoms. rsc.org Parameters for ions and molecules are developed to accurately model the system's behavior. rsc.orgacs.org
Simulations can reveal the structure of the Zn²⁺ solvation shell, showing how many solvent molecules and anions are in the first coordination sphere of the zinc ion. rsc.org This is crucial for understanding electrolyte properties and the mechanisms of SEI formation. rsc.orgbohrium.comresearchgate.net For example, in dual-salt electrolytes, trifluoroacetate anions show a strong affinity for zinc ions, leading to the formation of anion-rich solvates which influence the properties of the resulting SEI. bohrium.comresearchgate.net Simulations typically run for nanoseconds to observe the equilibrium and production phases of the system's dynamics at specific temperatures and pressures. rsc.org
The combination of DFT and MD simulations provides a comprehensive theoretical framework for understanding the chemical and physical properties of this compound and its role in various applications, from catalysis to energy storage. jst.go.jprsc.org
Data Tables
Table 1: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₂F₆O₅Zn | guidechem.comnih.gov |
| Molecular Weight | 309.4 g/mol | guidechem.comnih.gov |
| Monoisotopic Mass | 307.909784 Da | guidechem.comnih.gov |
| Canonical SMILES | C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Zn+2] | guidechem.comnih.gov |
| InChI Key | VUNLDTPRUICHRY-UHFFFAOYSA-L | nih.gov |
| Complexity | 77.9 | guidechem.comnih.gov |
Table 2: Computationally Investigated Parameters for Zinc-Catalyzed Reactions
| System / Reaction | Computational Method | Investigated Parameter | Finding | Source |
|---|---|---|---|---|
| Transesterification | DFT | Reaction Mechanism | Proton transfer occurs before nucleophilic attack. | rsc.orgresearchgate.net |
| Transesterification | DFT | Transition State Energy | +102 kJ/mol for ligand rotation; +99.2 kJ/mol for nucleophilic attack. | rsc.orgresearchgate.net |
| Electrolyte Solution | MD Simulation | Solvation Behavior | Trifluoroacetate anions have a strong affinity for zinc ions, forming anion-rich solvates. | bohrium.comresearchgate.net |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Zinc trifluoroacetate |
| Trifluoroacetic acid |
| Zinc acetate |
| Zinc acetylacetonate |
| Zinc stearate (B1226849) |
| Zinc oxide |
| Ethylene-vinyl acetate (EVA) |
| Sodium trifluoroacetate |
| Acetonitrile (B52724) |
| Na₂MnFe(CN)₆ |
| Zinc trifluoromethanesulfonate |
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy
Vibrational spectroscopy is a cornerstone for elucidating the structural features of zinc trifluoroacetate (B77799) hydrate (B1144303) by probing the vibrational modes of its constituent atoms.
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups and coordination environment within zinc trifluoroacetate hydrate. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the trifluoroacetate ligand and the zinc-oxygen bonds. rsc.org
Key IR absorption bands for zinc trifluoroacetate include a strong carboxylate stretch (ν(C=O)) typically observed in the range of 1701–1708 cm⁻¹. An intense band for the carbon-fluorine stretch (ν(C-F)) is found between 1202–1203 cm⁻¹. The metal-oxygen vibrations (ν(Zn-O)) are represented by a medium intensity band in the region of 520–730 cm⁻¹. rsc.org Additional bands at 856 cm⁻¹ and 796 cm⁻¹ are assigned to the C-C-O symmetric stretch and CF₃ rocking mode, respectively, further confirming the presence of the trifluoroacetate ligand. rsc.org The presence of water of hydration is typically identified by a broad absorption band in the O-H stretching region, generally between 2900 cm⁻¹ and 3700 cm⁻¹. jst.go.jp
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| Carboxylate Stretch (ν(C=O)) | 1701–1708 | Strong | |
| Carbon-Fluorine Stretch (ν(C-F)) | 1202–1203 | Intense | |
| Zinc-Oxygen Vibration (ν(Zn-O)) | 520–730 | Medium | rsc.org |
| C-C-O Symmetric Stretch | 856 | - | rsc.org |
| CF₃ Rocking | 796 | - | rsc.org |
| O-H Stretch (Hydrate) | 2900-3700 | Broad | jst.go.jp |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the atomic and molecular structure of this compound.
Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy are pivotal for confirming the structure of this compound. rsc.orgjst.go.jp
¹H NMR: The ¹H NMR spectrum of this compound is primarily used to detect the presence of water molecules. The chemical shift of water protons can vary depending on the solvent and temperature. In some cases, the signal for the hydrated water is not explicitly reported, as the focus is often on the organic ligand.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the trifluoroacetate ligand. A study of a related tetranuclear zinc cluster with trifluoroacetate ligands reported two key signals: one at approximately 117.0 ppm, a quartet with a large coupling constant (J(C-F) = 288 Hz) corresponding to the trifluoromethyl carbon (CF₃), and another at about 163.8 ppm, a quartet with a smaller coupling constant (J(C-F) = 38 Hz) assigned to the carboxylate carbon (COO). rsc.org
¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for this compound. It typically shows a single, sharp resonance, confirming the chemical equivalence of all fluorine atoms in the trifluoroacetate ligands. rsc.org This resonance is often observed around -78.88 ppm when measured in a deuterated tetrahydrofuran (B95107) (THF-d₈) solvent. rsc.org The presence of a single peak suggests that the trifluoroacetate groups are in a chemically equivalent environment on the NMR timescale.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
|---|---|---|---|---|---|
| ¹³C | ~117.0 | Quartet | J(C-F) = 288 | CF₃ | rsc.org |
| ¹³C | ~163.8 | Quartet | J(C-F) = 38 | COO | rsc.org |
| ¹⁹F | ~ -78.88 | Singlet | - | CF₃ | rsc.org |
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure and bonding.
UV-Visible (UV-Vis) spectroscopy is employed to study the electronic properties of this compound. Research indicates that thin films containing zinc trifluoroacetate exhibit enhanced stability in ambient atmosphere, a property that can be monitored using UV-Vis spectroscopy. researchgate.net In the context of its use in synthesizing other compounds, such as isoporphyrins, the UV-Visible spectrum is used to monitor reaction progress, with characteristic absorption maxima indicating the formation of new products. rsc.org For instance, in one synthesis, the reaction mixture showed a new product absorbing at 450 and 520 nm. rsc.org
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which helps in confirming the molecular weight and elemental composition of a compound. americanelements.comfishersci.se For zinc trifluoroacetate and its derivatives, Electrospray Ionization (ESI) mass spectrometry has been utilized. In the analysis of a related tetranuclear zinc cluster, an ESI-MS spectrum showed a peak at m/z 933, which was attributed to the molecular ion adduct [M + 2H₂O + H]⁺. rsc.org This demonstrates the utility of mass spectrometry in characterizing the structure and composition of complex zinc trifluoroacetate species.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, confirming its stoichiometry and purity. For this compound, this analysis typically focuses on the percentage of carbon (C) and hydrogen (H). The experimentally determined weight percentages are compared with the calculated theoretical values to verify the chemical formula.
| Element | Theoretical (%) | Experimental (%) | Source |
| Carbon | 13.67 | Conforms | lgcstandards.com |
| Hydrogen | 1.32 | Conforms | lgcstandards.com |
Note: The theoretical and experimental values can have an accuracy of ±2%. lgcstandards.com Purity is based on the analytical results of the tests performed. lgcstandards.com
X-ray Diffraction (XRD) Studies
X-ray diffraction is a powerful non-destructive technique that provides detailed information about the crystallographic structure, phase, and physical properties of crystalline materials.
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in elucidating the molecular and cluster structures of complexes derived from hydrated zinc(II) trifluoroacetate.
In studies involving the reaction of hydrated zinc(II) trifluoroacetate with tridentate Schiff bases, single crystal X-ray diffraction revealed the formation of dinuclear isostructural zinc(II) complexes. researchgate.net These analyses showed that each dinuclear complex consists of two crystallographically independent zinc(II) ions. researchgate.net The zinc ions in these structures are connected by double bridging phenoxides and exhibit distorted square pyramidal coordination geometries, surrounded by similar donor sets. researchgate.net The ability of zinc trifluoroacetate to form such complex structures highlights its utility in coordination chemistry and the synthesis of novel metal-organic frameworks.
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time.
Thermogravimetric analysis (TGA) is a key thermal analysis technique used to measure changes in the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. TGA is particularly useful for studying the decomposition and thermal stability of hydrated compounds like this compound.
Studies have shown that the hydrate form of zinc trifluoroacetate loses its water molecules upon heating. This dehydration process typically occurs between 60–75°C when conducted under a vacuum, leading to the formation of the anhydrous phase. The compound demonstrates moderate thermal stability, with decomposition occurring at temperatures above 300°C without a distinct melting point.
| Thermal Event | Temperature Range (°C) | Observation |
| Dehydration | 60 - 75 (under vacuum) | Loss of water molecules to form the anhydrous phase. |
| Decomposition | > 300 | Decomposition of the compound. |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique for studying materials with unpaired electrons. While EPR is a powerful tool for investigating paramagnetic species, there is currently no readily available information in the searched literature specifically detailing the application of EPR spectroscopy to the study of this compound. This is likely because zinc(II) has a d¹⁰ electron configuration and is therefore diamagnetic, containing no unpaired electrons, making it EPR silent.
Microscopic Techniques for Morphology Studies
Microscopic techniques are essential for characterizing the surface topography, morphology, and composition of materials at the micro and nano-scale. While specific studies focusing solely on the morphology of this compound crystals are not extensively detailed in the provided search results, the physical appearance is consistently described.
This compound is typically observed as a white to off-white solid. lgcstandards.com It can exist in different physical forms, including as a crystalline solid or a powder. acs.org The powdery form of zinc trifluoroacetate is noted to be easier to handle, store, and transport compared to its liquid or crystalline hydrate forms. The selection of the physical form can be influenced by the preparation method, such as the use of azeotropic distillation with a halogenated hydrocarbon solvent to obtain a powdery solid.
Detailed Mechanistic Investigations of Reactions Involving Zinc Trifluoroacetate Hydrate
Catalytic Reaction Mechanisms
Zinc trifluoroacetate (B77799) hydrate (B1144303) is recognized for its unique catalytic properties, which differ significantly from other zinc salts like zinc acetate (B1210297). Its mechanism of action has been elucidated through computational and experimental studies, revealing a stepwise process for reactions such as transesterification.
Unlike catalysts such as zinc acetate, which tend to operate through a concerted reaction mechanism, zinc trifluoroacetate follows a distinct stepwise pathway. rsc.org Density Functional Theory (DFT) calculations have shown that for transesterification reactions, the process initiated by zinc trifluoroacetate involves an initial proton transfer. rsc.orgrsc.org This step occurs before the primary nucleophilic attack. rsc.org
The proposed mechanism proceeds as follows:
Proton Transfer : The reaction begins with a proton transfer from an alcohol substrate to the trifluoroacetate ligand of the catalyst. rsc.org
Ligand Rotation : The newly protonated ligand then rotates to form a hydrogen bond with the carbonyl group of the ester substrate. This rotation represents the first transition state. rsc.org
Nucleophilic Attack : Following the rotation, a nucleophilic attack occurs between the deprotonated alcohol and the ester. This step corresponds to the second, and slightly higher energy, transition state. rsc.org
This stepwise nature, with proton transfer preceding the nucleophilic attack, distinguishes the catalytic behavior of zinc trifluoroacetate from other zinc-based catalysts. rsc.orgrsc.org The activation energy for this process has been calculated to be higher than that for catalysts like zinc acetate and zinc stearate (B1226849), reflecting the different mechanistic route. rsc.orgrsc.org
| Catalyst | Calculated Activation Energy (Ea) at 175 °C (kJ/mol) | Reaction Mechanism Type |
|---|---|---|
| Zinc Trifluoroacetate (Zn(TFA)₂) | +110.0 | Stepwise (Proton transfer then nucleophilic attack) rsc.org |
| Zinc Acetylacetonate (B107027) (Zn(acac)₂) | +101.0 | Concerted rsc.org |
| Zinc Acetate (Zn(OAc)₂) | +84.1 | Concerted rsc.org |
| Zinc Hexanoate (as approximation for Zinc Stearate) | +83.7 | Concerted rsc.org |
The catalytic efficacy of zinc trifluoroacetate is closely linked to the formation and stabilization of specific reactive intermediates. Research has shown that heating zinc trifluoroacetate hydrate can lead to the formation of a trifluoroacetate-bridged tetranuclear zinc cluster with the formula Zn₄(OCOCF₃)₆O. jst.go.jp This cluster has demonstrated high efficiency as a catalyst in various reactions, including the direct formation of oxazolines from esters and carboxylic acids. jst.go.jpsmolecule.com
Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the path of atoms through a reaction. In the context of zinc trifluoroacetate-mediated reactions, computational predictions, such as those from DFT calculations, can be validated using isotopic labeling experiments. For instance, labeling the trifluoroacetate ligand with ¹⁸O could confirm its role and the pathway of oxygen atoms during catalysis.
Deuterium labeling studies on related zinc-glycine complexes have been used to investigate the structure and fragmentation pathways of gaseous ions, demonstrating the utility of this method in probing unimolecular chemistry. researchgate.net Furthermore, isotope effects observed in similar catalytic systems support a stepwise, bifunctional mechanism, which aligns with the proposed pathway for zinc trifluoroacetate. acs.org These studies provide direct experimental evidence that is essential for confirming the complex, multi-step nature of the catalytic processes. acs.orgacs.org
Decomposition Mechanisms
Understanding the thermal stability and decomposition pathways of this compound is crucial for its application, particularly in processes that require elevated temperatures.
Thermal decomposition of this compound ultimately leads to the formation of zinc oxide (ZnO). fishersci.com Thermogravimetric analysis (TGA) shows that zinc trifluoroacetate exhibits evidence of decomposition at temperatures relevant to industrial processes, such as 175 °C. rsc.orgrsc.org This decomposition is a key consideration in its catalytic applications, as the formation of zinc oxide, itself a transesterification catalyst, can alter the reaction kinetics and mechanism. rsc.org The hazardous decomposition products are listed as carbon monoxide, carbon dioxide, hydrogen fluoride (B91410), and zinc oxide. fishersci.com The hydrate form first loses its water molecules upon heating before the main compound begins to decompose.
| Compound | Observation | Decomposition Product |
|---|---|---|
| This compound (Zn(TFA)₂) | Shows evidence of decomposition during isothermal analysis at 175°C. rsc.orgrsc.org Decomposes above 300°C. | Zinc Oxide (ZnO) rsc.orgfishersci.com |
| Zinc Acetylacetonate (Zn(acac)₂) | Shows evidence of decomposition during isothermal analysis at 175°C. rsc.orgrsc.org | Partially decomposes to Zinc Acetate (Zn(OAc)₂) above 130°C. rsc.org |
Interfacial Reaction Mechanisms in Energy Storage
Zinc trifluoroacetate is a key component in novel electrolytes for energy storage systems, particularly for high-performance zinc-ion batteries. Its role is centered on controlling the interfacial reactions at the zinc anode. researchgate.netnih.govbohrium.com
The primary challenge in zinc-based batteries is the formation of zinc dendrites and parasitic side reactions at the electrode-electrolyte interface. rsc.org Electrolytes containing zinc trifluoroacetate, often in organic solvents like acetonitrile (B52724), help to mitigate these issues by forming a stable solid electrolyte interphase (SEI) on the zinc anode. researchgate.netnih.govbohrium.com
The mechanism involves the trifluoroacetate (TFA⁻) anions, which have a strong affinity for zinc ions (Zn²⁺). researchgate.netnih.govbohrium.com This affinity leads to the formation of anion-rich solvates in the electrolyte. nih.gov During the charging process (zinc plating), these solvated structures induce the in-situ formation of an inorganic-rich SEI. bohrium.com This protective layer acts as a physical barrier that suppresses the growth of dendrites and prevents unwanted side reactions with the electrolyte. researchgate.netnih.govbohrium.com The use of additives, such as cationic surfactants, can further enhance the formation of a hierarchical organic-inorganic hybrid SEI, which improves ion mass transfer and regulates current distribution at the interface. jst.go.jp This engineered interphase is critical for achieving long-term cycling stability and high Coulombic efficiency in zinc-ion batteries. nih.govbohrium.com
| Electrolyte Component | Role in Interfacial Mechanism | Resulting Benefit |
|---|---|---|
| Zinc Trifluoroacetate (Zn(TFA)₂) | Provides Zn²⁺ ions and TFA⁻ anions. researchgate.netnih.gov | Forms the basis of the electrolyte system. |
| Trifluoroacetate (TFA⁻) Anion | Forms anion-rich solvates with Zn²⁺, promoting the formation of a protective layer. nih.govbohrium.com | Induces an inorganic-rich Solid Electrolyte Interphase (SEI). bohrium.com |
| Solid Electrolyte Interphase (SEI) | Acts as a stable, protective layer on the zinc anode. researchgate.net | Inhibits zinc dendrite growth and suppresses parasitic side reactions. researchgate.netnih.govbohrium.com |
| Cationic Surfactants (e.g., CTATFA) | Adsorb at the interface, creating localized high-concentration salt regions and forming a hierarchical hybrid SEI. jst.go.jp | Reduces interfacial water, promotes uniform Zn²⁺ mass transfer, and enhances interface stability. jst.go.jp |
Reactions with Hydrated Electrons
The trifluoroacetate anion (CF₃COO⁻), the anionic component of this compound, can undergo reactions with hydrated electrons (e⁻aq). These highly reactive species are powerful reducing agents and can initiate the decomposition of stable molecules like trifluoroacetate. The primary reaction mechanisms for hydrated electrons with organic compounds fall into three major categories: association with a pi (π) bond, concerted dissociative cleavage, and stepwise dissociative cleavage. rsc.org
For the trifluoroacetate anion, the reaction is characterized by reductive defluorination, where the strong carbon-fluorine (C-F) bonds are broken. caltech.eduresearchgate.net Studies on the photoreductive degradation of trifluoroacetic acid (TFA) show that hydrated electrons, generated photochemically, can effectively decompose the TFA molecule, leading to the release of fluoride ions (F⁻). caltech.edu
The association of a hydrated electron with a π bond is a common reaction mechanism for compounds containing double or triple bonds, such as alkenes or aromatic compounds. rsc.org In this mechanism, the electron adds to an antibonding π* orbital of the molecule, forming a radical anion intermediate. rsc.org
While the trifluoroacetate anion (CF₃COO⁻) contains a carbon-oxygen double bond (C=O), which is a π system, the dominant reaction pathway with hydrated electrons for highly fluorinated carboxylic acids is not typically association with this bond. Instead, the strong electron-withdrawing nature of the three fluorine atoms makes the C-F bonds susceptible to reductive cleavage. rsc.org Research on methyl trifluoroacetate, a related compound, has explored both associative and cleavage mechanisms. rsc.org However, for compounds with strong C-X bonds (where X is a halogen) like the C-F bond, dissociative cleavage pathways are generally favored. rsc.org
Dissociative cleavage mechanisms involve the transfer of an electron to the molecule, leading to the breaking of a bond. This can occur through two distinct pathways: concerted and stepwise. rsc.org
Concerted Mechanism: In a concerted pathway, the electron transfer and the cleavage of a bond happen simultaneously in a single step. rsc.org This mechanism is often observed for compounds where the resulting radical anion intermediate is highly unstable. rsc.org
Stepwise Mechanism: In the stepwise pathway, the initial step is the transfer of a single electron to the parent molecule, resulting in the formation of a radical anion intermediate that has a finite lifetime (longer than a bond vibration, ~10⁻¹³ s). rsc.org This intermediate then undergoes a subsequent bond cleavage in a second step. rsc.org Compounds with strong C-X bonds, such as the C-F bond in trifluoroacetate, and those containing strong electron-withdrawing groups are typically reduced via the stepwise mechanism. rsc.org
The reaction of the trifluoroacetate anion with hydrated electrons follows a stepwise dissociative cleavage pathway. The process can be described as follows:
Formation of a Radical Anion: The hydrated electron attacks the trifluoroacetate anion to form a transient radical dianion intermediate. CF₃COO⁻ + e⁻aq → [CF₃COO⁻]•⁻
Dissociative Cleavage: This unstable intermediate rapidly decomposes, cleaving a C-F bond to release a fluoride ion and form a difluorocarboxylate radical. [CF₃COO⁻]•⁻ → •CF₂COO⁻ + F⁻
Table 2: General Mechanisms of Hydrated Electron Reactions
| Mechanism Type | Description | Relevance to Trifluoroacetate (CF₃COO⁻) | Reference |
|---|---|---|---|
| Association with Pi Bond | Electron adds to a π* antibonding orbital to form a radical anion. | Not the primary pathway; dissociative cleavage is favored due to strong electron-withdrawing F atoms. | rsc.org |
| Concerted Dissociative Cleavage | Simultaneous electron transfer and bond cleavage in a single step. | Less likely; a stepwise mechanism is proposed for compounds with strong C-F bonds. | rsc.org |
| Stepwise Dissociative Cleavage | Formation of a radical anion intermediate, followed by bond cleavage in a second step. | The dominant pathway for the reductive defluorination of trifluoroacetate. | rsc.org |
Interactions with Biological Systems and Biochemical Research
Role in Proteomics Research
Zinc trifluoroacetate (B77799) hydrate (B1144303) is recognized as a useful biochemical for proteomics research. fishersci.cacymitquimica.comscbt.comfishersci.com Its application in this field is highlighted by its use as a component in a novel zinc-based fixative, referred to as Z7. This fixative, which also contains zinc chloride and calcium acetate (B1210297), has demonstrated significant advantages over standard fixatives like neutral buffered formalin for the preservation of DNA, RNA, and proteins. nih.gov
In a comparative study, tissues fixed with the Z7 solution showed superior preservation of nucleic acids and proteins, which is crucial for subsequent analysis in proteomic studies. nih.gov The integrity of proteins in samples fixed with this novel zinc-based solution was confirmed through two-dimensional gel electrophoresis. nih.gov The stability of the preserved proteins and nucleic acids was notable over an extended period of 6 to 14 months, underscoring the potential of this zinc trifluoroacetate-containing fixative for routine use in pathology laboratories to facilitate genomic and proteomic investigations. nih.gov
| Fixative | Components | Advantages in Proteomics |
| Z7 | Zinc trifluoroacetate, zinc chloride, calcium acetate | Superior preservation of DNA, RNA, and proteins compared to standard fixatives. nih.gov |
| Standard Zinc-based Fixative (Z2) | Not specified | Less effective than Z7 for DNA, RNA, and protein preservation. nih.gov |
| Neutral Buffered Formalin (NBF) | Formaldehyde solution | Less effective than Z7 for DNA, RNA, and protein preservation. nih.gov |
Potential for Stabilizing Protein Conformations
The interaction of zinc ions with proteins can lead to significant conformational changes, which in turn can influence the protein's stability and activity. mdpi.com While direct research on the specific effects of zinc trifluoroacetate hydrate on protein conformation is an area requiring more in-depth investigation, the known ability of zinc ions to bind to proteins suggests a potential role in stabilizing certain protein structures. smolecule.com The binding of zinc to proteins can be redox-dependent and can trigger pronounced conformational alterations. mdpi.com This interaction is crucial in various biological processes and is an active area of study. The trifluoroacetate anion, with its strong electron-withdrawing properties, enhances the Lewis acidity of the zinc cation, which could influence its interaction with and stabilization of protein conformations.
Exploration of Activity and Selectivity Profiles with Biomolecules
The exploration of the activity and selectivity profiles of this compound with various biomolecules is an emerging area of research. smolecule.com The Lewis acidic nature of the zinc center in this compound allows it to interact with nucleophiles, which is a key aspect of its catalytic activity in organic synthesis and may also play a role in its interactions with biological molecules. smolecule.com
Research into zinc-binding groups in enzyme inhibitors provides some insight into the selectivity of zinc-containing compounds. For instance, in the context of histone deacetylase (HDAC) inhibitors, the zinc-binding group is a critical determinant of the inhibitor's activity and selectivity. nih.gov While a study on replacing a hydroxamic acid zinc-binding group with a trifluoromethyl ketone in a specific class of HDAC6 inhibitors resulted in reduced potency, it highlights the nuanced and specific nature of zinc's interaction with biomolecules. nih.gov Further investigation is needed to establish a comprehensive understanding of the activity and selectivity profiles of this compound with a broader range of biomolecules. smolecule.com
Future Research Directions and Emerging Applications
Development of Novel Catalytic Systems and Methodologies
The catalytic potential of zinc trifluoroacetate (B77799) is a significant area for future exploration. smolecule.com Its nature as a Lewis acid makes it a promising candidate for catalyzing a variety of organic reactions. smolecule.com Research is increasingly focused on designing new catalytic systems that leverage these properties for enhanced efficiency and selectivity.
Future work will likely involve:
Transesterification and Oxazoline (B21484) Formation: While already known to catalyze these reactions, further research aims to broaden the substrate scope and apply it to the synthesis of complex molecules, such as clinical drug derivatives. researchgate.net Recent computational studies using Density Functional Theory (DFT) have begun to model the reaction mechanisms, revealing that zinc trifluoroacetate may follow a different pathway compared to other zinc catalysts like zinc acetate (B1210297). rsc.orgrsc.org Understanding these mechanisms is key to designing more efficient processes.
Vitrimerization of Polymers: A novel application is its use in converting crosslinked polymers, like ethylene (B1197577) vinyl acetate (EVA), into vitrimers—a class of plastics that combine the properties of thermosets and thermoplastics. rsc.org This points toward a strategy for upcycling waste thermoset plastics, a significant environmental challenge. rsc.org Future studies will explore the catalyst's stability and interaction within the polymer network to optimize this process. rsc.orgrsc.org
Zinc Cluster Catalysis: Zinc trifluoroacetate hydrate (B1144303) serves as a precursor for creating complex tetranuclear zinc clusters. researchgate.net These clusters have demonstrated high efficiency in various catalytic reactions. researchgate.netresearchgate.net Future research will focus on developing milder synthesis conditions for these clusters and exploring their catalytic activity, potentially enhanced by the addition of ligands like alkyl amines. researchgate.net
Optimization of Synthesis for Enhanced Purity and Scalability
The conventional synthesis of zinc trifluoroacetate hydrate involves reacting zinc salts like zinc oxide with trifluoroacetic acid. smolecule.com While straightforward, future applications in fields like electronics and advanced catalysis demand higher purity and more scalable, efficient production methods.
Directions for future research include:
High-Purity Synthesis: Developing methods to achieve purity levels greater than 99%, potentially for applications in nanotechnology and as precursors for thin-film deposition. acs.org This involves optimizing reaction conditions such as solvent choice, temperature control, and using inert atmospheres to prevent moisture absorption, given the compound's hygroscopic nature.
Scalable and Efficient Processes: Research into scalable synthesis is crucial for industrial applications. acs.orgresearchgate.net This includes developing continuous processes and methods that allow for direct isolation of the product in a crystalline, easy-to-handle form, minimizing complex purification steps. acs.org One explored method involves using azeotropic distillation with halogenated hydrocarbon solvents to efficiently remove water and yield a high-purity, powdery product.
Safety and Environmental Considerations: Future synthesis methods will also need to focus on safety and sustainability, favoring benign solvents and energy-efficient conditions. acs.orgcardiff.ac.uk
Advancement in Energy Storage Applications (e.g., Dendrite Suppression)
One of the most promising emerging applications for zinc trifluoroacetate is in the field of energy storage, specifically in rechargeable zinc-ion batteries (ZIBs). acs.orgrsc.org ZIBs are considered a safer, more cost-effective alternative to lithium-ion batteries, but they face challenges like the formation of zinc dendrites, which can cause short circuits and reduce battery life. rsc.orgrsc.orgsciopen.com
Zinc trifluoroacetate is being investigated as a key electrolyte component to address these issues:
Dendrite Suppression: When used as an electrolyte additive or as the primary salt in non-aqueous electrolytes, zinc trifluoroacetate helps promote uniform zinc deposition, thereby inhibiting the growth of dendrites. acs.orgrsc.orgresearchgate.net This is attributed to its ability to modify the solvation structure of the zinc ion and regulate ion-transfer kinetics at the electrode-electrolyte interface. rsc.orgresearchgate.net
High-Performance Electrolytes: Research has shown that non-aqueous electrolytes using zinc trifluoroacetate in solvents like acetonitrile (B52724) and triethyl phosphate (B84403) exhibit a wide electrochemical stability window (2.2 V), good ionic conductivity, and excellent compatibility with zinc metal anodes. acs.org Full batteries fabricated with these electrolytes have demonstrated high specific density and impressive cycling stability. acs.orgrsc.org For instance, a battery with a zinc trifluoroacetate-based electrolyte delivered a specific density of 181.9 Wh·kg⁻¹ and maintained 71.7% of its capacity after 1000 cycles. acs.orgrsc.org
Future research will focus on further optimizing electrolyte formulations to enhance performance metrics like coulombic efficiency and cycle life, pushing ZIBs closer to commercial viability for large-scale energy storage. rsc.orgmdpi.com
Table 1: Performance of Zinc-Ion Batteries with Zinc Trifluoroacetate Electrolytes
| Electrolyte System | Key Performance Metric | Value | Reference |
|---|---|---|---|
| Zn(TFA)₂ in Acetonitrile (AN) | Solubility | 15 mol·kg⁻¹ | acs.org |
| 1.0 mol·kg⁻¹ Zn(TFA)₂ in AN | Ionic Conductivity | 6.14 mS·cm⁻¹ | acs.org |
| Zn(TFA)₂-AN-Triethyl Phosphate (TEP) | Electrochemical Stability Window | 2.2 V | acs.org |
| Zn/KMnHCF full cell with Zn(TFA)₂-AN-TEP electrolyte | Specific Density @ 0.1 A·g⁻¹ | 181.9 Wh·kg⁻¹ | acs.org |
| Zn/KMnHCF full cell with Zn(TFA)₂-AN-TEP electrolyte | Capacity Retention after 1000 cycles @ 0.5 A·g⁻¹ | 71.7% | acs.orgrsc.org |
Comprehensive Understanding of Intermolecular Interactions in Complex Systems
A fundamental understanding of the intermolecular interactions involving this compound is crucial for advancing its applications. researchgate.netacs.org The behavior of the compound in solution—how it interacts with solvent molecules and other species—governs its effectiveness in catalysis and electrochemistry. acs.orgacs.org
Future research in this area will likely involve:
Solvation Shell Characterization: In battery electrolytes, the structure of the zinc ion's solvation shell ([Zn(H₂O)n]²⁺ in aqueous systems) dramatically affects ion mobility and deposition kinetics. rsc.org Advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, combined with computational modeling, will be used to probe how the trifluoroacetate anion influences this solvation shell, particularly in non-aqueous and "water-in-salt" electrolytes. researchgate.net
Ion Pairing and Aggregation: In organic solvents, zinc trifluoroacetate tends to form ion pairs or larger aggregates. acs.org While this can enhance electrochemical stability, it may reduce ionic conductivity. acs.org Future studies will aim to understand and control this aggregation to balance stability and performance in battery electrolytes. acs.org
Coordination Chemistry: The interaction between the zinc ion and the trifluoroacetate ligand is key to its catalytic activity and its role as a building block for more complex structures like metal-oxo clusters. researchgate.net Detailed structural analysis, including single-crystal X-ray diffraction, will continue to provide insights into its coordination geometry. researchgate.net
Exploration of New Material Science Applications
Beyond its established uses, this compound is a versatile precursor for creating novel materials with tailored properties. smolecule.comamericanelements.com Its solubility in various solvents and its thermal decomposition characteristics make it an attractive starting point for material synthesis.
Emerging areas of exploration include:
Precursor for Metal-Organic Frameworks (MOFs): The compound's structure makes it a suitable ligand or metal source for the synthesis of MOFs, which have applications in gas storage, separation, and catalysis.
Thin Film and Nanoparticle Synthesis: It can be used as a precursor for depositing zinc-containing materials, such as zinc oxide thin films or nanoparticles, through techniques like spin-coating or thermal decomposition. researchgate.netamericanelements.com These materials are relevant for electronics and photocatalysis. americanelements.com
Functional Polymer Composites: As demonstrated with vitrimers, incorporating zinc trifluoroacetate into polymer matrices can impart new functionalities. rsc.org Future work could explore its use in creating self-healing materials or polymers with enhanced thermal or mechanical properties.
Q & A
Q. What are the standard methods for synthesizing zinc trifluoroacetate hydrate in the laboratory?
this compound is typically synthesized by reacting zinc oxide (ZnO) or zinc carbonate (ZnCO₃) with trifluoroacetic acid (TFA) in a controlled aqueous or alcoholic medium. A common protocol involves dissolving stoichiometric amounts of ZnO in TFA under reflux, followed by slow evaporation to yield hydrated crystals. For example, magnesium trifluoroacetate hydrate was synthesized using anhydrous magnesium carbonate and TFA, suggesting a similar approach for zinc . Purification often involves recrystallization from anhydrous solvents to minimize hydrolysis.
Q. How should this compound be stored to ensure stability, and what are the implications of improper storage on experimental outcomes?
The compound should be stored in a desiccator at room temperature to prevent hydration/dehydration cycles and degradation. Exposure to moisture can lead to hydrolysis, forming zinc oxide and trifluoroacetic acid, which alters reactivity in synthesis (e.g., nanoparticle precursors) . Improper storage may also introduce impurities in spectroscopic analyses, as seen in IR studies of similar trifluoroacetate salts .
Q. What spectroscopic techniques are most suitable for characterizing this compound?
Fourier-transform infrared (FT-IR) spectroscopy is critical for identifying trifluoroacetate ligands (e.g., C-F stretches at 1,200–1,100 cm⁻¹ and COO⁻ vibrations at 1,680–1,650 cm⁻¹). Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can monitor thermal decomposition pathways . X-ray diffraction (XRD) is used to confirm crystallinity, as demonstrated for uranyl trifluoroacetate complexes .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing the thermal decomposition products of this compound, and how can in situ methods be optimized?
In situ FT-IR and mass spectrometry (MS) are optimal for tracking decomposition intermediates. For example, copper trifluoroacetate hydrate decomposes via sequential loss of H₂O, CO₂, and CF₃ groups, forming metal oxides . Coupling TGA with evolved gas analysis (EGA) can identify volatile byproducts (e.g., trifluoroacetic anhydride). In situ XRD under controlled atmospheres may reveal phase transitions, as shown for yttrium trifluoroacetate systems .
Q. How does this compound function as a precursor in the synthesis of zinc oxide nanostructures, and what factors influence particle size and morphology?
The compound decomposes thermally to yield ZnO, with morphology controlled by solvent choice (e.g., DMSO or ethanol), heating rate, and capping agents. For instance, ZnO nanoparticles were synthesized by dissolving zinc acetate in DMSO with tetramethylammonium hydroxide, followed by ethanol washing . Trifluoroacetate ligands may act as structure-directing agents, analogous to silver trifluoroacetate in plasmonic core-shell nanostructures .
Q. Can this compound be integrated into composite materials, and what role do additives like beta-cyclodextrin play in modifying its reactivity?
Beta-cyclodextrin facilitates the formation of solid solutions by coordinating with metal trifluoroacetates during decomposition, as observed in CaF₂-YbF₃ systems . For zinc, such additives could stabilize intermediate phases or reduce aggregation in nanocomposites. Further studies should explore ligand exchange kinetics and the impact of host-guest interactions on material properties.
Q. What are the challenges in quantifying trace trifluoroacetic acid (TFA) residues in environmental or biological samples after using this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ion chromatography with conductivity detection are standard for TFA quantification. However, matrix effects (e.g., salts or proteins) require sample pretreatment, such as solid-phase extraction. Environmental studies in Beijing detected TFA in rainwater at concentrations up to 150 ng/L, highlighting the need for sensitive detection limits .
Methodological Notes
- Contradictions in Data : While thermal decomposition pathways for trifluoroacetates are well-documented , the exact intermediates for zinc remain less studied compared to copper or yttrium.
- Critical Gaps : Limited data exist on the electrochemical behavior of this compound in energy storage applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
